molecular formula C8H9ClN2O B1416321 3-Chloro-6-(cyclopropylmethoxy)pyridazine CAS No. 1019619-79-4

3-Chloro-6-(cyclopropylmethoxy)pyridazine

Cat. No. B1416321
CAS RN: 1019619-79-4
M. Wt: 184.62 g/mol
InChI Key: WJSRYIFIFQYZOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

  • Molecular Weight: 184.62 g/mol
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 257.9±20.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C
  • Enthalpy of Vaporization: 47.6±3.0 kJ/mol
  • Flash Point: 134.7±7.4 °C
  • Index of Refraction: 1.530
  • Molar Refractivity: 32.2±0.3 cm3
  • Polar Surface Area: 26 Å2
  • Polarizability: 12.7±0.5 10-24 cm3
  • Surface Tension: 44.6±3.0 dyne/cm
  • Molar Volume: 104.1±3.0 cm3

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Pyridazine analogs, including 3-Chloro-6-(cyclopropylmethoxy)pyridazine derivatives, have been synthesized through various methods. For instance, compound 4 in one study was created by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dichloromethane, followed by additional chemical processes (Sallam et al., 2021).
  • Structural Characterization : Detailed structural analysis, including spectroscopic techniques (IR, NMR, LC-MS), X-ray diffraction (XRD), and Density Functional Theory (DFT) calculations, are crucial in confirming the synthesized compounds' structure (Sallam et al., 2021).

Chemical Properties and Interactions

  • Molecular Interactions : Hirshfeld surface analysis and energy framework studies offer insights into the packing of molecules and intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, in this compound derivatives (Sallam et al., 2021).
  • Reactivity Descriptors : The global reactivity descriptor values, HOMO-LUMO energy gap, and other quantum chemical parameters have been determined to understand the chemical reactivity of these compounds (Sallam et al., 2021).

Biological Activities

  • Antimicrobial Activity : Some pyridazine derivatives have shown promising antibacterial activities. For example, certain derivatives have exhibited excellent anti-bacterial effects, highlighting their potential in pharmacological applications (Druey et al., 1954).

Agrochemical Applications

  • Agricultural Use : Pyridazine derivatives, including this compound, are used in the agricultural sector as molluscicidal, anti-feedant, insecticidal, herbicidal, and as plant growth regulators. Their broad spectrum of agrochemical applications makes them valuable in this field (Sallam et al., 2022).

Corrosion Inhibition

  • Surface Protection : Some 3-chloropyridazine derivatives, similar in structure to this compound, have been shown to be effective in protecting mild steel surfaces from corrosion, particularly in acidic environments. This application is crucial in industrial maintenance and material science (Olasunkanmi et al., 2018).

Safety and Hazards

The safety information for 3-Chloro-6-(cyclopropylmethoxy)pyridazine includes the following hazard classifications :

  • Skin Sens. 1 The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-chloro-6-(cyclopropylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSRYIFIFQYZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.016 mL cyclopropanemethanol in 10 mL dimethylsulfoxide was added 0.564 g sodium hydride 55% in mineral oil and the mixture was stirred at room temperature for 15 min. The resulting solution was added drop wise to a solution of 2.0 g 3,6-dichloropyridazine in 20 mL dry dimethylsulfoxide at room temperature and stirred at this temperature for 1 h. The reaction mixture was partitioned between water and ethyl acetate, the phases were separated and the organic phase was purified by chromatography on silica gel using a gradient of heptane:ethyl acetate=95:5 to 40:60 to yield 1.88 g of the title compound as white solid, MS 185.05 (M+H)+.
Quantity
1.016 mL
Type
reactant
Reaction Step One
Quantity
0.564 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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